4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide
Description
Properties
IUPAC Name |
4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-17(22)13-3-7-15(8-4-13)20-18(23)14-5-9-16(10-6-14)21-11-1-2-12-26(21,24)25/h3-10H,1-2,11-12H2,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXEDZLKOLYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide typically involves multiple steps. One common method includes the condensation of 4-aminobenzamide with 4-(1,1-dioxothiazinan-2-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide with structurally and functionally related benzamide derivatives, focusing on synthesis, structural features, and biological implications.
Structural Analogues and Heterocyclic Modifications
2.1.1. Thiazolidinone Derivatives
- Example: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Structure: Five-membered thiazolidinone ring with two ketone groups. Synthesis: Utilizes 2,4-dioxothiazolidine precursors coupled to benzamide via carbodiimide-mediated amidation . However, the larger thiazinane ring could improve solubility or reduce metabolic instability due to reduced ring strain.
2.1.2. Azetidinone Derivatives
- Example: 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid () Structure: Four-membered β-lactam (azetidinone) ring with a chloro substituent. Synthesis: Cyclization using chloroacetyl chloride and triethylamine under reflux . The thiazinane ring in the target compound offers greater conformational flexibility and may mitigate such reactivity issues.
2.1.3. Benzothiazine Derivatives
- Example : Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate ()
- Structure : Benzothiazine fused with a benzene ring and sulfonyl groups.
- Synthesis : Requires sulfonylation of anthranilic acids, followed by cyclization .
- Comparison : Benzothiazines face synthesis challenges due to competing reaction centers. The target compound’s thiazinane ring, if synthesized via pre-functionalized precursors, may offer simpler regioselectivity.
Physicochemical and Pharmacokinetic Properties
*LogP values estimated via fragment-based methods.
Biological Activity
The compound 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 298.35 g/mol
This compound features a dioxothiazinan moiety which is hypothesized to contribute to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide . For instance, derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| F8·2HCl | HGC-27 | 75 mg/kg (TGI 70.1%) | Regulates cell cycle proteins (CDK2, p21), apoptosis markers (Cleaved Caspase-3), and proliferation markers (Ki67) . |
These findings suggest that the compound may exert its effects by modulating key cellular pathways involved in tumor growth and survival.
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have been extensively studied. Compounds structurally related to 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide have demonstrated significant activity against various bacterial and fungal strains:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Aspergillus fumigatus | Excellent | |
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate |
The compound's mechanism of action in antimicrobial activity is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide . For example, related compounds exhibit high liver microsomal stability and significant plasma protein binding (>98%), indicating a favorable pharmacokinetic profile .
Case Study: Antitumor Efficacy
In a xenograft model study using gastric cancer cells, a derivative similar to 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide displayed substantial antitumor efficacy with a tumor growth inhibition (TGI) rate of 70.1% at a dosage of 75 mg/kg. This was accompanied by immunohistochemical analysis showing modulation of key proteins involved in cell cycle regulation and apoptosis .
Comparative Analysis with Other Compounds
A comparative analysis reveals that while many benzamide derivatives exhibit varying degrees of biological activity, those containing the dioxothiazinan structure often demonstrate enhanced potency against both cancer cells and microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
